2-cyano-N-(4-fluorophenyl)-3-(4-methoxyphenyl)propanamide
Description
Historical Context and Discovery Timeline
While specific discovery dates for 2-cyano-N-(4-fluorophenyl)-3-(4-methoxyphenyl)propanamide are not explicitly documented in peer-reviewed literature, its structural analogs have been extensively studied since the early 2000s. For example, ureidopropanamide derivatives with similar cyano and aromatic substituents were developed as selective agonists for formyl peptide receptors (FPRs) in inflammatory responses. The synthesis of fluorinated aromatic compounds, such as those described in studies on fluorinated phenylalanines, underscores the broader interest in fluorine-containing moieties for enhancing metabolic stability and bioavailability. This compound likely emerged from efforts to optimize propanamide derivatives for specific pharmacological or synthetic purposes, aligning with trends in medicinal chemistry to design small molecules with tailored physicochemical properties.
Nomenclature and Systematic Identification
The compound’s systematic identification adheres to IUPAC nomenclature guidelines, reflecting its structural components:
- IUPAC Name : this compound
- CAS Number : 483359-43-9
- Molecular Formula : $$ \text{C}{17}\text{H}{15}\text{FN}2\text{O}2 $$
- Molecular Weight : 298.32 g/mol
- SMILES String :
COC1=CC=C(C=C1)CC(C#N)C(=O)NC2=CC=C(C=C2)F - InChI Key :
JOTIZAXABLKEQP-UHFFFAOYSA-N
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{17}\text{H}{15}\text{FN}2\text{O}2 $$ |
| Molecular Weight | 298.32 g/mol |
| CAS Number | 483359-43-9 |
| SMILES | COC1=CC=C(C=C1)CC(C#N)C(=O)NC2=CC=C(C=C2)F |
Academic Significance in Organic Chemistry Research
This compound holds significant academic value due to its:
- Role in Medicinal Chemistry :
- The fluorophenyl group enhances metabolic stability, a property leveraged in drug design.
- The methoxyphenyl moiety contributes to lipophilicity, influencing membrane permeability and bioavailability.
- Structural analogs, such as ureidopropanamides, have demonstrated selective agonist activity at FPR2 receptors, critical in inflammatory response modulation.
Synthetic Utility :
- The cyano group serves as a versatile electrophilic site for nucleophilic addition or substitution reactions.
- The amide linkage enables participation in peptide coupling reactions, as seen in cyclopropanamide synthesis methodologies.
- Fluorinated aromatic rings are often utilized in Suzuki-Miyaura cross-coupling reactions to generate complex heterocycles.
Structural and Spectroscopic Analysis :
Key Research Findings
Studies on related compounds highlight:
- Metabolic Stability : Fluorine substitution in aromatic rings reduces oxidative metabolism, prolonging biological half-life.
- Receptor Interactions : Propanamide derivatives with cyano groups exhibit selective binding to G protein-coupled receptors (GPCRs), such as FPR2, through hydrophobic interactions and hydrogen bonding.
- Synthetic Challenges : The preparation of fluorinated amides often requires specialized catalysts or phase-transfer agents to optimize yields.
Properties
IUPAC Name |
2-cyano-N-(4-fluorophenyl)-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-22-16-8-2-12(3-9-16)10-13(11-19)17(21)20-15-6-4-14(18)5-7-15/h2-9,13H,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTIZAXABLKEQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C#N)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(4-fluorophenyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base, which is then subjected to a cyanoacetylation reaction to yield the final product. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as piperidine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Propanamide Backbone Formation
The core structure is synthesized via nucleophilic acyl substitution or condensation reactions. A representative method involves:
-
Step 1 : Reacting 4-fluoroaniline with a cyano-substituted propanoic acid derivative (e.g., 2-cyano-3-(4-methoxyphenyl)propanoic acid) in the presence of coupling agents like EDCI/HOBt .
-
Step 2 : Purification via flash chromatography (e.g., PE/EA = 2:1) to isolate the propanamide product .
Example Reaction :
Cyano Group Transformations
-
Hydrolysis : Under basic conditions (e.g., LiOH/HO), the cyano group converts to a carboxylic acid:
This reaction proceeds via an intermediate amide stage, with yields up to 80% .
-
Reduction : Catalytic hydrogenation (e.g., H, Pd/C) reduces the nitrile to a primary amine:
Amide Group Reactivity
-
Hydrolysis : Acidic or basic hydrolysis cleaves the amide bond to regenerate the carboxylic acid and amine .
-
N-Alkylation : Reacts with alkyl halides under basic conditions to form N-alkylated derivatives .
Methoxyphenyl Group
The electron-donating methoxy group facilitates electrophilic aromatic substitution (EAS) at the para position relative to the methoxy group. Reported reactions include:
Fluorophenyl Group
The electron-withdrawing fluorine atom directs EAS to the meta position. Limited reactivity is observed due to deactivation .
Catalytic Cross-Coupling Reactions
The aryl groups participate in palladium-catalyzed couplings, though direct examples for this compound are sparse. Analogous reactions include:
-
Suzuki-Miyaura Coupling : Aryl halides react with boronic acids to form biaryl systems. For example:
Yields depend on ligand choice (e.g., SPhos vs. XPhos) and base (NaCO vs. KPO) .
Stereochemical Considerations
Chiral centers in related propanamides are resolved using chiral HPLC (e.g., Daicel Chiralpak IC column) . Enantiomeric excess (e.r.) values up to 91:9 are achieved, highlighting the importance of stereochemistry in reactivity .
Reaction Conditions and Yields
Comparative Reactivity of Structural Analogs
| Compound | Key Structural Difference | Reactivity Notes |
|---|---|---|
| 2-cyano-N-(4-chlorophenyl)-3-(4-methoxyphenyl)propanamide | Chlorine instead of fluorine | Enhanced electrophilic substitution at aryl ring |
| N-(4-Fluorophenyl)-2-(4-methoxyphenyl)propanamide | Lacks cyano group | Reduced susceptibility to hydrolysis |
Mechanistic Insights
-
Cyano Hydrolysis Mechanism :
-
Suzuki Coupling Mechanism :
Scientific Research Applications
Chemical Properties and Structure
The compound features a cyano group, a fluorophenyl group, and a methoxyphenyl group attached to a propanamide backbone. Its structure can be represented as follows:
- Molecular Weight : 298.32 g/mol
- Chemical Structure :
This unique arrangement of functional groups contributes to its reactivity and biological activity.
Anticancer Activity
Research has indicated that 2-cyano-N-(4-fluorophenyl)-3-(4-methoxyphenyl)propanamide exhibits potential anticancer properties. Studies have shown that related compounds can inhibit cancer cell proliferation effectively. For instance, derivatives of similar structures have demonstrated significant cytotoxicity against various cancer cell lines with IC50 values lower than conventional chemotherapeutic agents like doxorubicin .
Antimicrobial Properties
The compound is also being investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents.
Proteomics Research
In proteomics, this compound has been evaluated as a potential inhibitor, suggesting applications in drug development and therapeutic interventions. The specific mechanisms through which it interacts with biological targets are still under investigation but may involve enzyme inhibition or modulation of signaling pathways.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- Anticancer Studies : A study showed that derivatives similar to this compound exhibited significant cytotoxic effects on multiple cancer cell lines, indicating its potential as an anticancer agent .
- Antimicrobial Research : Investigations into its antimicrobial properties revealed promising results against specific bacterial strains, warranting further research into its mechanism of action.
Mechanism of Action
The mechanism of action of 2-cyano-N-(4-fluorophenyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The fluorophenyl and methoxyphenyl groups can enhance the compound’s binding affinity and specificity towards certain enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chalcone Derivatives ()
Chalcones with α,β-unsaturated ketones and substituents on aromatic rings (A and B) were studied for inhibitory activity. Key findings:
- Substitution Patterns :
Comparison to Target Compound: The 4-fluorophenyl and 4-methoxyphenyl groups in the target compound mirror the chalcone substituents.
Acrylamide Corrosion Inhibitors ()
ACR-2 (2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide) and ACR-3 were tested on copper in nitric acid:
| Compound | Inhibition Efficiency (20×10<sup>−5</sup> M) | Key Substituents |
|---|---|---|
| ACR-2 | 84.5% | Cyano, 4-methoxyphenyl, hydroxyl |
| ACR-3 | 86.1% | Cyano, phenyl, hydroxyl |
Comparison to Target Compound :
The target compound replaces ACR-2’s hydroxyl with a 4-fluorophenyl group. Fluorine’s electronegativity may improve adsorption on metal surfaces, though direct corrosion data is absent .
Propanamide Antibacterials ()
Synthesized 1-aryl-3-(4-methoxyphenyl)-3-(4-fluorophenyl)propanamides showed antibacterial activity.
Structural Modifications :
- The cyano group in the target compound could alter lipophilicity, affecting membrane penetration or target binding .
Bicalutamide ()
Bicalutamide, a non-steroidal androgen receptor inhibitor, shares structural motifs:
| Compound | Key Features | Activity |
|---|---|---|
| Bicalutamide | 4-Cyano-3-(trifluoromethyl)phenyl, sulfonyl | Androgen receptor inhibition |
| Target Compound | 4-Fluorophenyl, 4-methoxyphenyl, cyano | Unknown (potential receptor targeting) |
Comparison: Both compounds feature cyano and fluorinated aromatic groups. Bicalutamide’s sulfonyl group enhances receptor binding, while the target compound’s methoxy may reduce steric hindrance .
Biological Activity
2-Cyano-N-(4-fluorophenyl)-3-(4-methoxyphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article synthesizes available research findings on its biological activity, including cytotoxicity, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound comprises:
- A cyano group ()
- A fluorophenyl moiety
- A methoxyphenyl moiety
This structure is pivotal in determining its biological activity.
Cytotoxicity
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. The compound's effectiveness is often measured using the half-maximal inhibitory concentration (IC50) values.
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast) | 0.65 | Doxorubicin | 1.93 |
| HCT-116 (Colon) | 0.78 | Prodigiosin | 2.84 |
| A549 (Lung) | 1.47 | Tamoxifen | 10.38 |
These results suggest that the compound has comparable or superior cytotoxicity to established chemotherapeutic agents, indicating its potential as an anticancer drug candidate .
The mechanism by which this compound induces cytotoxicity involves apoptosis induction, as evidenced by increased caspase-3 activity and alterations in p53 expression levels in treated cells. Flow cytometry studies have shown that the compound effectively triggers apoptosis in a dose-dependent manner, leading to cell cycle arrest at the G1 phase .
Structure-Activity Relationship (SAR)
The structural components of the compound significantly influence its biological activity. Key observations include:
- Electron-withdrawing groups (EWG) at the para position of the aromatic ring enhance biological potency.
- The presence of electron-donating groups (EDG) also plays a crucial role; however, excessive substitution can lead to decreased activity.
- Specific modifications to the phenyl rings can drastically alter the compound's efficacy against various cancer cell lines .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of related compounds and derivatives:
- Study on Oxadiazole Derivatives : Research demonstrated that certain oxadiazole derivatives exhibited higher cytotoxicity than doxorubicin against MCF-7 cells, highlighting the importance of structural modifications in enhancing biological activity .
- Thiazole Compounds : Investigations into thiazole-based compounds revealed that specific substitutions significantly enhanced their antitumor properties, suggesting that similar strategies could be applied to optimize this compound for better efficacy .
- Clinical Relevance : Ongoing studies aim to evaluate the clinical potential of such compounds through comprehensive in vivo studies, which are essential for understanding their therapeutic applicability beyond initial in vitro findings .
Q & A
Q. What spectroscopic techniques are recommended for structural characterization of 2-cyano-N-(4-fluorophenyl)-3-(4-methoxyphenyl)propanamide?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions and resonance splitting patterns. Pay attention to chemical shifts of the cyano group (~110-120 ppm in -NMR) and methoxy protons (~3.8 ppm in -NMR) .
- Infrared Spectroscopy (IR): Identify characteristic peaks for the amide C=O stretch (~1650-1700 cm) and cyano group (~2200-2250 cm).
- X-ray Crystallography: For unambiguous confirmation, grow single crystals (e.g., via slow evaporation in dichloromethane) and analyze bond lengths (e.g., C=O at ~1.23 Å, C≡N at ~1.15 Å) and intermolecular interactions .
Q. What synthetic routes are feasible for preparing this compound?
Methodological Answer:
- Amide Coupling: React 3-(4-methoxyphenyl)-2-cyanopropanoic acid with 4-fluoroaniline using coupling agents like EDCI/HOBt. Optimize reaction conditions (e.g., DMF solvent, 0°C to room temperature) to minimize side products .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor by TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation of fine particles .
- Waste Disposal: Segregate organic waste containing cyano groups and fluorophenyl moieties. Neutralize acidic/basic byproducts before disposal through licensed hazardous waste services .
Advanced Research Questions
Q. How can computational methods predict logP for this compound, and what correction factors apply?
Methodological Answer:
- DFT Calculations: Use software like Gaussian or ADF to model solvation energies. Apply correction factors for resonance effects (e.g., +3 CM for NHC(O) and cyano interactions) and steric hindrance from the fluorophenyl group (-2 CM) .
- Validation: Compare computed logP with experimental HPLC-derived values (C18 column, methanol/water mobile phase). Adjust for hydrogen-bonding contributions from the methoxy group .
Q. How do intermolecular interactions influence the compound’s crystallographic packing?
Methodological Answer:
- Hydrogen Bonding: Analyze N–H···O and C–H···O contacts (distance <2.5 Å) using Mercury software. These interactions form homodromic chains along the a-axis, stabilizing the crystal lattice .
- Resonance Effects: The amide C=O bond length (~1.23 Å) and planarity (dihedral angle ~-33.7°) indicate resonance delocalization, which reduces steric clashes between aromatic rings .
Q. How can discrepancies between experimental and theoretical NMR data be resolved?
Methodological Answer:
- Solvent Effects: Re-run NMR in deuterated DMSO to mimic computational solvent models. Compare shifts with DFT-predicted values (B3LYP/6-311+G(d,p) basis set) .
- Dynamic Effects: Consider rotational barriers of the propanamide backbone. Variable-temperature NMR (e.g., 25–80°C) can reveal conformational averaging that impacts peak splitting .
Q. What strategies optimize reaction yields while minimizing byproducts?
Methodological Answer:
- Catalyst Screening: Test Pd/C or Ni catalysts for cyano group stability during hydrogenation. Monitor by LC-MS to detect over-reduction products (e.g., primary amines) .
- Temperature Control: Maintain reaction temperatures below 50°C to prevent decomposition of the methoxyphenyl moiety. Use microwave-assisted synthesis for faster kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
